molecular formula C8H3BrF3N B062921 4-Bromo-2-(trifluoromethyl)benzonitrile CAS No. 191165-13-6

4-Bromo-2-(trifluoromethyl)benzonitrile

Cat. No. B062921
CAS RN: 191165-13-6
M. Wt: 250.01 g/mol
InChI Key: XZZVLHLYHDELAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(trifluoromethyl)benzonitrile, also known as BTFBN, is a versatile organic compound that has found application in a variety of scientific research applications. This compound is of particular interest due to its unique properties and its potential for use in a variety of laboratory experiments.

Scientific Research Applications

  • Synthetic Chemistry : An efficient and nonchromatographic process was developed for the production of diamino trifluoromethyl benzonitrile derivatives, starting from 4-amino-2-(trifluoromethyl)benzonitrile. This process is relevant for the multihundred gram production of these compounds, which are important in various chemical syntheses (Li et al., 2009).

  • Electrolyte Additive in Batteries : 4-(Trifluoromethyl)-benzonitrile was used as a novel electrolyte additive for high-voltage lithium-ion batteries. This compound improved the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes, demonstrating its potential in enhancing battery performance (Huang et al., 2014).

  • Material Sciences : The vibrational spectra of 4-bromo benzonitrile were studied using density functional theory, contributing to the understanding of its physical properties and potential applications in materials science (Krishnakumar et al., 2009).

  • Medicinal Chemistry : 4-Bromo-2-(trifluoromethyl)benzonitrile is involved in the synthesis of pharmaceutical intermediates, such as an intermediate for bicalutamide, a medication used in prostate cancer treatment. The development of an environmentally friendly method for its synthesis is noteworthy (Zhang, 2012).

  • Pharmaceutical Research : The compound is a part of the synthesis of novel selective androgen receptor modulators (SARMs), which have potential therapeutic applications in conditions like muscle wasting and osteoporosis (Aikawa et al., 2017).

Mechanism of Action

Target of Action

It is known that this compound is an important organic synthesis intermediate and is used in the production of various pharmaceuticals, pesticides, dyes, fragrances, corrosion inhibitors, and liquid crystal materials .

Pharmacokinetics

It is soluble in chloroform, dichloromethane, and ethyl acetate , which suggests it may have good bioavailability when administered in a suitable formulation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)benzonitrile. It should be stored in a dark place, sealed, and in a dry environment . These conditions help maintain the stability of the compound, ensuring its efficacy in the synthesis of other compounds.

Safety and Hazards

“4-Bromo-2-(trifluoromethyl)benzonitrile” is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, not to breathe dust, mist, vapors, or spray, and to keep the compound in a dry, cool, and well-ventilated place .

Future Directions

“4-Bromo-2-(trifluoromethyl)benzonitrile” is an important organic synthesis raw material and intermediate. It has wide applications in medicine, pesticides, dyes, fragrances, corrosion inhibitors, and liquid crystal materials .

properties

IUPAC Name

4-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZVLHLYHDELAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624956
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191165-13-6
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a round bottom flask, 4-cyano-3-trifluoromethylaniline (20 g, 107.5 mmol) was solubilized in 300 mL of 47% aq HBr. This solution was cooled to 0° C. in an ice bath and NaNO2 (22.2 g, 322 mmol) was added slowly. Then CuBr (46.3 g, 322.5 mmol) was added slowly. After the addition, the ice bath was removed and the mixture was stirred at 20° C. for 3 hr. The mixture was cooled to 0° C. in an ice bath and 500 mL of water were added to get a yellow precipitate. Solid was filtered and washed successively with 10% aq. HCl (50 mL) and water (100 mL), and dried to give the product (23.5 g, 87%), 1H NMR (300 MHz, Acetone-d6)δ: 8.19 (s, 1H, C3—H), 8.16 (d, 1H, J=8 Hz, C6—H), 8.05 (d, 1H, J=8 Hz, C5—H).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
22.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
CuBr
Quantity
46.3 g
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

To the cooled and vigorously stirred suspension of 4-amino-2-(trifluoromethyl)benzonitrile (5.00 g, 26.8 mmol) in 25 ml of concentrated hydrogen bromide a solution of sodium nitrite (1.85 g, 26.8 mmol) in 10 ml of water was added dropwise while keeping the temperature below 5° C. during the addition. This mixture was then poured into a solution of copper(I)bromide (3.85 g, 26.8 mmol) in 30 ml of concentrated hydrogen bromide and stirred at RT for two hours. The reaction mixture was then poured into an ice-water (300 ml) mixture and extracted four times with ethyl acetate. The combined extracts were washed with saturated sodium bicarbonate and water, dried and evaporated to dryness. Combiflash purification using heptane/ethyl acetate as eluent system afforded 5.1 g of the title product. 1H-NMR (400 MHz; d6-DMSO): δ 8.13 (d, 1H), 8.18 (d, 1H), 8.27 (s, 1H)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
copper(I)bromide
Quantity
3.85 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-(trifluoromethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.